molecular formula C7H2ClF3N2O4 B147460 4-Chloro-3,5-dinitrobenzotrifluoride CAS No. 393-75-9

4-Chloro-3,5-dinitrobenzotrifluoride

Cat. No. B147460
M. Wt: 270.55 g/mol
InChI Key: HFHAVERNVFNSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03984488

Procedure details

A 4-chloro-3, 5-dinitrobenzotrifluoride product is prepared by adding 1 mole of 4-chloro-3-nitrobenzotrifluoride to a nitrating mixture containing 3.04 moles nitric acid, 10.13 moles sulfuric acid, (59.9 mole percent sulfuric acid) and 3.72 moles water based on the mixture formed by mixing 94 percent (by weight) sulfuric acid in water obtained from a reconcentration process for sulfuric acid with 98 percent (by weight) nitric acid.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3.04 mol
Type
reactant
Reaction Step Two
Quantity
10.13 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.72 mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[N+:15]([O-:18])([OH:17])=[O:16].[S:19](=[O:23])(=[O:22])([OH:21])[OH:20]>O>[Cl:1][C:2]1[C:7]([N+:15]([O-:17])=[O:16])=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[S:19](=[O:21])(=[O:20])([OH:23])[OH:22].[N+:15]([O-:18])([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
3.04 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10.13 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.72 mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.